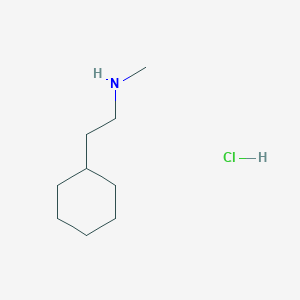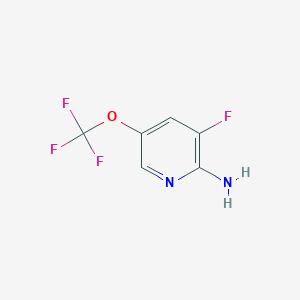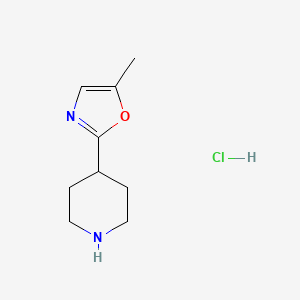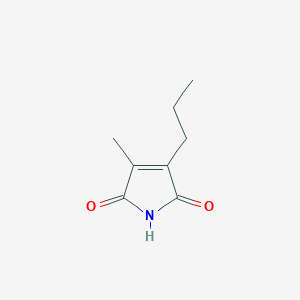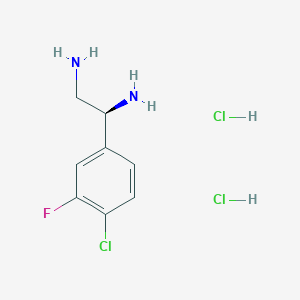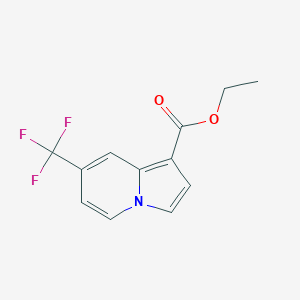
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate is a chemical compound with the molecular formula C12H10F3NO2. It belongs to the class of indolizine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . The presence of the trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a compound of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolizine derivatives, including ethyl 7-(trifluoromethyl)indolizine-1-carboxylate, can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Fischer indole synthesis is a well-known method for constructing indole derivatives . In this method, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the desired indole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process, making it suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Ethyl 7-(trifluoromethyl)indolizine-1-carboxylate has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of ethyl 7-(trifluoromethyl)indolizine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, potentially inhibiting or activating specific biological pathways . The exact molecular targets and pathways involved depend on the specific application and biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ethyl 7-(trifluoromethyl)indolizine-1-carboxylate include other indolizine derivatives and trifluoromethyl-substituted compounds . Examples include:
- Ethyl 1H-indole-3-carboxylate
- 7-(trifluoromethyl)indolizine-1-carboxylic acid
- 7-(trifluoromethyl)indolizine-1-carbonitrile
Uniqueness
The uniqueness of this compound lies in its specific combination of the indolizine core and the trifluoromethyl group. This combination imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
2227206-59-7 |
|---|---|
Fórmula molecular |
C12H10F3NO2 |
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
ethyl 7-(trifluoromethyl)indolizine-1-carboxylate |
InChI |
InChI=1S/C12H10F3NO2/c1-2-18-11(17)9-4-6-16-5-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3 |
Clave InChI |
ZQFDYVXTSLNUFK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C2C=C(C=CN2C=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![B-[2-(Trifluoromethoxy)-4-pyridinyl]boronic acid](/img/structure/B13025640.png)

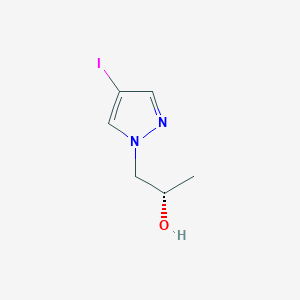
![tert-Butyl2-hydroxy-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13025654.png)
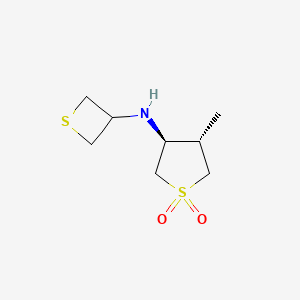
![8-Chloro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylicacid](/img/structure/B13025673.png)

![1,6-Dimethyl-3-(4-morpholinophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025689.png)
